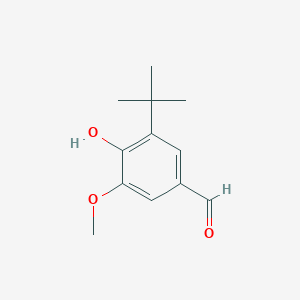
Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Vue d'ensemble
Description
The compound is a derivative of 2-(4-Chlorophenyl)ethylamine . This is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 2-(4-Chlorophenyl)ethylamine have been used as reactants in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Benzothiazole derivatives, including structures similar to Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, are notable for their chemical reactivity and utility in synthesis. They serve as key intermediates in the development of various heterocyclic compounds, offering a pathway to synthesize pharmacologically active heterocycles. These compounds are highlighted for their ease of functionalization, allowing them to act as versatile building blocks in organic synthesis, particularly in creating new drugs and materials through green chemistry principles (Zhilitskaya, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Applications
Benzothiazole derivatives are explored for their wide range of biological activities. Studies have shown that these compounds possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. For example, the therapeutic potential of benzothiazoles has been reviewed, highlighting their importance in the treatment of various diseases and disorders, including cancer. These findings support the continuous interest in benzothiazole nuclei for drug discovery, emphasizing the need for further investigation into their pharmacokinetics, mechanisms of action, and clinical applications (Kamal, Hussaini, & Malik, 2015).
Optoelectronic Applications
Research into benzothiazole derivatives extends into the field of optoelectronics, where they are investigated for their potential use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is considered valuable for the creation of novel optoelectronic materials. These materials are explored for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the versatility and potential of benzothiazole-based compounds in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-2-20-16(19)12-4-3-5-13-14(12)18-15(21-13)10-6-8-11(17)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKOYVYBIBAIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



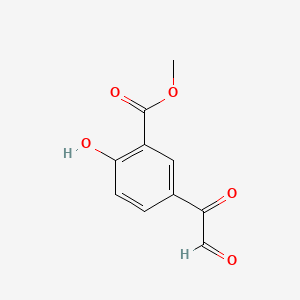
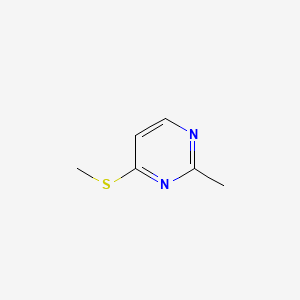
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-N-methyl-2-phenylacetamide](/img/structure/B3126768.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)
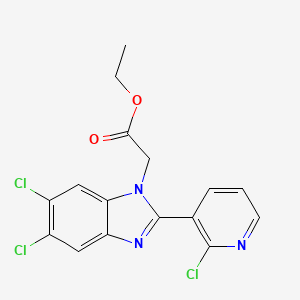
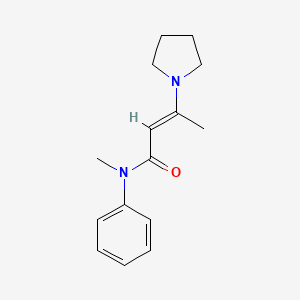
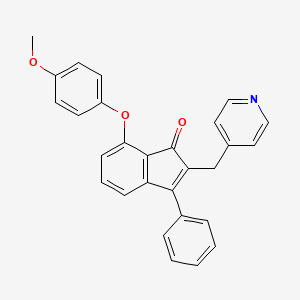
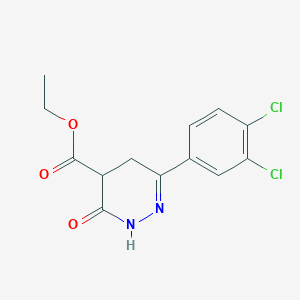
![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-phenyl-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide](/img/structure/B3126814.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B3126820.png)
![3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B3126822.png)
![2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide](/img/structure/B3126828.png)
